7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine
Beschreibung
7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1380310-97-3) is a halogenated heterocyclic compound with the molecular formula C₁₃H₉ClFN₃ and a molecular weight of 261.68 g/mol . Its structure features a 3-fluorobenzyl group at the 7-position and a chlorine atom at the 4-position of the pyrrolo[2,3-d]pyrimidine core. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and antiviral agents. Its synthetic accessibility and reactivity at the 4-position (via nucleophilic substitution) make it a scaffold for diversifying biological activity .
Eigenschaften
IUPAC Name |
4-chloro-7-[(3-fluorophenyl)methyl]pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3/c14-12-11-4-5-18(13(11)17-8-16-12)7-9-2-1-3-10(15)6-9/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBJKPXWPRCLBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC3=C2N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Two-Step Condensation and Cyclization Method
A notable method involves a two-step process starting from 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate:
Step 1: Condensation Reaction
2-methyl-3,3-dichloroacrylonitrile (compound II) is condensed with trimethyl orthoformate (compound III) in a suitable solvent under catalytic conditions to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (compound IV).Step 2: Addition Condensation Cyclization
Compound IV is reacted with formamidine salt in the presence of an alkali base to undergo addition condensation cyclization and elimination of hydrogen chloride, yielding 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (compound I).
| Step | Reagents & Conditions | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | 2-methyl-3,3-dichloroacrylonitrile + trimethyl orthoformate + catalyst | Ambient to reflux | Not specified | High | Not specified |
| 2 | Compound IV + formamidine salt + alkali (e.g., sodium methoxide) in methanol | 0–50 (condensation), 50–110 (elimination) | 2–8 (each phase) | ~90.2 | 99.3 |
The process is carried out typically in methanol with sodium methoxide as the base, involving dropwise addition of compound IV at low temperature followed by heating for elimination. The reaction is one-pot, safe, environmentally friendly, and cost-effective with minimal waste generation.
Four-Step Novel Manufacturing Process
Another advanced method reduces the synthesis to four well-controlled steps, emphasizing high yield, purity, and reduced waste:
- Starts from bromoacetaldehyde diethylacetal and ethyl 2-cyanoacetate.
- Key intermediates include ethyl 2-cyano-4,4-diethoxybutanoate and 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
- Final chlorination step converts 7H-pyrrolo[2,3-d]pyrimidin-4-ol to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using sodium hydroxide and hydrochloric acid.
| Step | Description | Yield (%) | Purity (HPLC area %) | Notes |
|---|---|---|---|---|
| 1 | Formation of ethyl 2-cyano-4,4-diethoxybutanoate | 57 | - | Starting from bromoacetaldehyde diethylacetal |
| 2 | Preparation of 7H-pyrrolo[2,3-d]pyrimidin-4-ol | 68.3 | - | Cyclization step |
| 3 | Chlorination to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 67.8 | - | Using NaOH and HCl |
| 4 | Isolation and purification | - | >99.5 | No further purification required |
This method offers ecological and economical advantages with shorter reaction times and fewer by-products compared to older methods.
The introduction of the 3-fluorobenzyl group at the 7-position of the pyrrolo[2,3-d]pyrimidine core typically involves nucleophilic substitution or alkylation reactions on the 7-position nitrogen.
Alkylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is reacted with 3-fluorobenzyl halides (e.g., bromide or chloride) under basic conditions.
- Common solvents include ethanol or DMF, with bases such as potassium carbonate or sodium hydride facilitating the nucleophilic substitution.
- Reaction conditions usually involve reflux or elevated temperatures overnight to ensure completion.
While specific detailed procedures for 7-(3-fluorobenzyl) substitution are less frequently published, analogous pyrrolo[2,3-d]pyrimidine derivatives have been synthesized via this approach, as seen in kinase inhibitor development literature.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Yield (%) | Purity (%) | Comments |
|---|---|---|---|---|
| Core synthesis (condensation/cyclization) | 2-methyl-3,3-dichloroacrylonitrile + trimethyl orthoformate + formamidine salt + sodium methoxide in methanol | ~90 | 99.3 | One-pot, environmentally friendly |
| Core synthesis (four-step process) | Bromoacetaldehyde diethylacetal + ethyl 2-cyanoacetate + NaOH + HCl | 65–75 | >99.5 | Short route, high purity, no further purification needed |
| 7-position alkylation | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine + 3-fluorobenzyl halide + base (K2CO3/NaH) | Not specified | Not specified | Typical nucleophilic substitution, conditions vary |
Research Findings and Notes
- The condensation and cyclization method provides a high-yield and selective route to the core heterocycle with minimal side reactions and waste generation.
- The four-step novel synthesis offers a scalable, safe, and ecologically favorable alternative with high purity products suitable for pharmaceutical applications.
- Functionalization with 3-fluorobenzyl groups is generally achieved via nucleophilic substitution on the nitrogen at position 7, a common strategy in pyrrolo[2,3-d]pyrimidine medicinal chemistry.
- The purity of intermediates and final products is critical for downstream pharmaceutical synthesis, with HPLC purities exceeding 99.3% routinely achieved.
- Reaction conditions such as temperature, solvent choice, and base equivalents are optimized to balance yield, selectivity, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or amines can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted pyrrolopyrimidine derivative.
Wissenschaftliche Forschungsanwendungen
3.1. Pharmaceutical Development
7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is primarily used in the development of JAK inhibitors, which are crucial in treating various autoimmune diseases and cancers:
- Key Pharmaceutical Agents :
The structural similarity to these agents suggests that modifications to the pyrrolo[2,3-D]pyrimidine scaffold can yield compounds with enhanced efficacy or reduced side effects.
3.2. Mechanistic Studies
Research has indicated that compounds within this class exhibit significant activity against various kinases involved in inflammatory pathways. Studies have shown:
- Inhibition Profiles : The compound's ability to inhibit JAK family kinases has been documented, leading to reduced cytokine signaling in inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of pyrrolo[2,3-D]pyrimidines in clinical settings:
- Case Study 1 : A study demonstrated that derivatives of this compound showed improved selectivity for JAK1 over JAK2, suggesting potential for reduced side effects associated with broader JAK inhibition .
- Case Study 2 : Another research effort focused on optimizing the synthesis route to enhance yield and reduce environmental impact, achieving over 99% purity without extensive purification steps .
Wirkmechanismus
The mechanism of action of 7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell growth and proliferation, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations at the 7-Position
The 7-position of pyrrolo[2,3-d]pyrimidine is critical for modulating steric bulk, lipophilicity, and target binding. Below are key analogs:
Key Observations :
Substituent Variations at the 4-Position
The 4-position is typically functionalized via nucleophilic substitution. Examples include:
Key Observations :
- Chlorine at the 4-position acts as a leaving group, enabling facile substitution with amines or thiols .
- Dichloro derivatives (e.g., 2,4-dichloro) enhance reactivity but may reduce selectivity in amination reactions .
- Amino and pyrrolidin-1-yl groups improve solubility and target affinity in kinase inhibitors .
Biologische Aktivität
7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine (CAS Number: 1380310-97-3) is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including structure-activity relationships (SARs), pharmacological effects, and relevant case studies.
- Molecular Formula : C13H9ClFN3
- Molecular Weight : 261.68 g/mol
- Physical Appearance : White to yellow solid
- Purity : ≥95%
- Storage Conditions : 2-8 °C
Biological Activity Overview
Research indicates that derivatives of pyrrolo[2,3-D]pyrimidine compounds exhibit diverse biological activities, including:
- Anticancer Properties : Some derivatives have shown efficacy in inhibiting cancer cell proliferation.
- Antiviral Activity : Certain compounds within this class have demonstrated potential against viral infections.
- Anti-inflammatory Effects : The compound may also be useful in treating inflammatory diseases.
Structure-Activity Relationships (SAR)
The biological activity of this compound is significantly influenced by its structural characteristics. Modifications to the pyrrolo[2,3-D]pyrimidine core can enhance selectivity and potency against specific biological targets.
Key Findings from SAR Studies
- Substituent Variations : The presence of halogens and other functional groups on the aromatic ring can modulate the compound's interaction with target receptors.
- Kinase Inhibition : The compound has been identified as a potential inhibitor of colony-stimulating factor 1 receptor (CSF1R), which is crucial for macrophage differentiation and maintenance. Selectivity towards other kinases in the platelet-derived growth factor receptor (PDGFR) family has also been noted .
Case Studies and Research Findings
- Inhibition of CSF1R :
-
Anticancer Activity :
- In vitro studies demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines, including human cervical (HeLa) and lung (A549) carcinoma cells. Notably, specific concentrations were tested using the MTT assay, revealing significant cytotoxic effects at higher doses .
-
Anti-inflammatory Properties :
- Preliminary investigations suggest that certain derivatives may possess anti-inflammatory effects, warranting further exploration into their therapeutic applications in inflammatory diseases.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 3-fluorobenzyl halides or amines. For example, catalytic HCl facilitates substitution of the chlorine atom with amines or benzyl groups under reflux conditions . Optimizing solvent choice (e.g., acetonitrile or DMF), reaction temperature (e.g., 23–80°C), and stoichiometric ratios (e.g., 1:1.5 substrate-to-nucleophile) can improve yields (reported 16–94%) and purity. Purification often involves column chromatography or recrystallization .
Q. How is NMR spectroscopy employed to confirm the substitution pattern and structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : The singlet at δ 8.63–8.67 ppm corresponds to H-2 of the pyrrolo[2,3-d]pyrimidine core. Aromatic protons from the 3-fluorobenzyl group appear as multiplets in δ 7.31–7.23 ppm. The absence of a broad singlet near δ 11.47 ppm confirms successful substitution of the NH group at N7 .
- ¹³C NMR : The methylene carbon adjacent to the pyrrolo[2,3-d]pyrimidine nitrogen resonates at δ 55–56 ppm. Fluorine coupling splits aromatic carbon signals, aiding in regiochemical confirmation .
Q. What in vitro assays are recommended for initial evaluation of kinase inhibitory activity?
- Methodological Answer :
- Kinase Inhibition Assays : Use fluorescence-based (e.g., ADP-Glo™) or radiometric assays to measure IC50 values against targets like EGFR, JAK3, or Btk. Include positive controls (e.g., staurosporine) and validate results with Western blotting for downstream phosphorylation markers .
- Cellular Proliferation Assays : Test anti-proliferative effects in B-cell lymphoma or leukemia cell lines (e.g., Ramos, Jurkat) using MTT or CellTiter-Glo® .
Advanced Research Questions
Q. How does the 3-fluorobenzyl substituent influence selectivity and pharmacokinetic properties compared to other alkyl/aryl groups?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The 3-fluorobenzyl group enhances lipophilicity and metabolic stability compared to aliphatic chains (e.g., ethyl or methyl). Fluorine’s electron-withdrawing effect may improve binding to hydrophobic kinase pockets (e.g., VEGFR2 or CDK2) .
- Pharmacokinetics : Comparative studies using LC-MS/MS in rodent models show that fluorinated analogs exhibit longer half-lives (t½) due to reduced CYP450-mediated oxidation .
Q. What strategies address challenges in regioselective N7 functionalization during synthesis?
- Methodological Answer :
- Protecting Groups : Use SEM (2-(trimethylsilyl)ethoxymethyl) or benzyl groups to block competing reactive sites during alkylation .
- Phase-Transfer Catalysis : Benzyltriethylammonium chloride improves yields in nucleophilic substitutions by enhancing reagent solubility .
Q. How can computational modeling guide the design of derivatives with improved kinase binding affinity?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with hinge regions (e.g., Glu903 in EGFR) and hydrophobic contacts with fluorobenzyl groups .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives with low RMSD and high binding free energies (MM-PBSA) .
Q. What discrepancies exist in reported IC50 values across studies, and how should researchers address them?
- Methodological Answer :
- Assay Variability : Differences in kinase isoform (e.g., wild-type vs. mutant EGFR), ATP concentrations (e.g., 1 mM vs. 10 µM), or detection methods (radiometric vs. fluorescence) can lead to conflicting IC50 values. Standardize protocols using guidelines from the Kinase Inhibitor Consortium .
- Data Normalization : Include reference inhibitors (e.g., imatinib for Abl) and report results as mean ± SEM from ≥3 independent experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
